molecular formula C8H6INS B8478102 2-Iodo-4-methyl-1,3-benzothiazole

2-Iodo-4-methyl-1,3-benzothiazole

Cat. No.: B8478102
M. Wt: 275.11 g/mol
InChI Key: NSCYNEVWZXUKAO-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1,3-benzothiazole is a versatile iodinated heterocyclic building block exclusively for research applications. Compounds within the 1,3-benzothiazole chemical space are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . They are frequently investigated as core structures in the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as inhibitors for various enzymes . The iodine substituent on the benzothiazole ring makes this compound a valuable intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures for high-value chemical synthesis . Furthermore, benzothiazole derivatives are of significant interest in materials science, particularly in the development of fluorescent chemosensors for analyte detection and as phosphorescent emitters in OLED devices . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Note to Researcher: The specific properties, hazard information, and analytical data for this compound were not located in this search. It is crucial to confirm all specifications from authoritative sources or via analytical testing before use.

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

2-iodo-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6INS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

NSCYNEVWZXUKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Compounds

Compound Molecular Formula Substituents Key Features
2-Iodo-4-methyl-1,3-benzothiazole C₈H₆INS 2-I, 4-CH₃ Halogen-bond donor, high lipophilicity, steric hindrance at 2-position
2-Amino-6-methyl-1,3-benzothiazole () C₈H₈N₂S 2-NH₂, 6-CH₃ Hydrogen-bond donor/acceptor, forms 3D networks via NH···O interactions
2-Mercapto-1,3-benzothiazole () C₇H₅NS₂ 2-SH Thiol redox activity, metal coordination, antimicrobial properties
2-Iodo-4-methyl-1,3-oxazole () C₄H₄INO 2-I, 4-CH₃ (oxazole core) Smaller heterocycle, reduced aromaticity, higher reactivity
2,1,3-Benzothiadiazole () C₆H₄N₂S Fused S-N₂-S arrangement Electron-deficient, used in optoelectronics and catalysis

Key Observations :

  • Halogen vs. Amino Groups: The iodine in this compound enables halogen bonding, unlike the NH₂ group in 2-Amino-6-methyl-1,3-benzothiazole, which facilitates hydrogen-bonded 3D networks (e.g., with octanedioic acid) .
  • Mercapto vs. Iodo : The SH group in 2-mercapto derivatives () allows for metal coordination and redox activity, whereas iodine may enhance stability and halogen-mediated interactions.
  • Oxazole vs. Benzothiazole : The oxazole analog () lacks a fused benzene ring, reducing aromatic stability but increasing electrophilicity at the heteroatom-rich core.

Key Observations :

  • Medicinal Potential: While 2-mercapto derivatives exhibit direct antimicrobial activity (), iodine-substituted benzothiazoles may leverage halogen bonding for targeted protein interactions.
  • Material Science : Benzothiadiazoles () are established in optoelectronics, whereas iodinated benzothiazoles could explore niche roles in crystal engineering or catalysis.

Preparation Methods

Reaction Conditions

  • Substrate : 4-Methyl-1,3-benzothiazole

  • Iodinating Agent : Iodine (I₂) with oxidizing agents (e.g., HIO₃, Oxone) or hypervalent iodine reagents (e.g., perfluorobutyl iodide)

  • Solvent : DMF, acetic acid, or dichloromethane

  • Catalyst/Base : Sodium tert-butoxide (NaOtBu)

  • Temperature : Room temperature to 80°C

Procedure

A mixture of 4-methyl-1,3-benzothiazole (1 mmol), iodine (1.2 mmol), and NaOtBu (0.5 mmol) in DMF is stirred at room temperature for 6–12 hours. The product precipitates and is purified via column chromatography (hexane/ethyl acetate).

Key Data

ParameterValueSource
Yield74–99%
Reaction Time6–12 hours
Regioselectivity>95% at C2 position

Mechanism

The sulfur atom in the thiazole ring directs electrophilic iodination to the C2 position via resonance stabilization of the intermediate iodonium ion.

Halogen Exchange from 2-Chloro-4-methyl-1,3-benzothiazole

Reaction Conditions

  • Substrate : 2-Chloro-4-methyl-1,3-benzothiazole

  • Iodide Source : Sodium iodide (NaI)

  • Catalyst : CuI or Cu(py)₄OTf

  • Solvent : Acetonitrile or methanol

  • Temperature : Reflux (80–100°C)

Procedure

2-Chloro-4-methyl-1,3-benzothiazole (1 mmol) is heated with NaI (2 mmol) and Cu(py)₄OTf (0.1 mmol) in methanol for 12–24 hours. The product is isolated via filtration and recrystallized in ethanol.

Key Data

ParameterValueSource
Yield65–85%
Reaction Time12–24 hours
Purity>98% (HPLC)

Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where iodide displaces chloride facilitated by copper-mediated activation of the C–Cl bond.

Cyclization of 2-Iodo-4-methylaniline Derivatives

Reaction Conditions

  • Substrate : 2-Iodo-4-methylaniline

  • Sulfur Source : Elemental sulfur (S₈) or Lawesson’s reagent

  • Solvent : Toluene or DMSO

  • Catalyst : p-Toluenesulfonic acid (p-TSA)

  • Temperature : 110–140°C

Procedure

2-Iodo-4-methylaniline (1 mmol) and sulfur (1.5 mmol) are heated in toluene with p-TSA (10 mol%) under reflux for 8–16 hours. The product is extracted with dichloromethane and purified via silica gel chromatography.

Key Data

ParameterValueSource
Yield60–78%
Reaction Time8–16 hours
Byproducts<5% di-iodinated analogs

Mechanistic Pathway

Cyclization occurs via intramolecular C–S bond formation, with sulfur inserting between the amine and adjacent carbon, followed by aromatization.

Oxidative Coupling of Thioureas

Reaction Conditions

  • Substrate : N-(4-Methylphenyl)thiourea

  • Oxidizing Agent : RuCl₃ or H₂O₂

  • Solvent : Ethanol or water

  • Temperature : 60–80°C

Procedure

N-(4-Methylphenyl)thiourea (1 mmol) is treated with RuCl₃ (5 mol%) and I₂ (1.2 mmol) in ethanol at 70°C for 6 hours. The product is isolated via solvent evaporation and recrystallization.

Key Data

ParameterValueSource
Yield70–91%
Reaction Time4–6 hours
ScalabilityDemonstrated at 10 mmol

Mechanism

RuCl₃ catalyzes oxidative cyclization, forming the benzothiazole ring, while iodine is introduced via electrophilic substitution.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Iodination74–99>95HighModerate
Halogen Exchange65–85>98ModerateLow
Cyclization60–7890–95LowHigh
Oxidative Coupling70–91>95HighModerate

Optimal Choice : Direct iodination offers the highest yield and scalability, making it preferred for industrial applications .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 2-Iodo-4-methyl-1,3-benzothiazole, and how can reaction conditions be optimized? A: The synthesis typically involves multi-step reactions starting with halogenation or iodination of 4-methyl-1,3-benzothiazole precursors. Key steps include:

  • Halogenation: Reacting 4-methyl-1,3-benzothiazole with iodine in the presence of oxidizing agents (e.g., HIO₃) under reflux in acetic acid .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Optimization: Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to iodine) to minimize side products. Monitor progress via TLC or HPLC .

Advanced Purification Techniques

Q: How can cocrystallization strategies enhance the purity and stability of this compound? A: Cocrystallization with hydrogen-bond donors (e.g., carboxylic acids) improves crystallinity. Example protocol:

  • Dissolve the compound with octanedioic acid (1:1 molar ratio) in methanol/water (1:1).
  • Evaporate slowly at 25°C to obtain block-shaped crystals. Validate purity via PXRD and DSC .

Structural Characterization

Q: What methodologies are recommended for resolving the crystal structure of this compound? A: Use single-crystal X-ray diffraction (SCXRD):

  • Data collection: Cool crystals to 100 K for stability. Use Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL for structure solution; ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Synthetic Modifications

Q: How can researchers design derivatives of this compound for targeted applications? A: Functionalize the iodine substituent via cross-coupling (e.g., Suzuki-Miyaura):

  • React with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C.
  • Monitor via LC-MS and purify via flash chromatography .

Pharmacological Profiling

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A: Prioritize assays based on structural analogs:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic Studies: Molecular docking (AutoDock Vina) to predict binding with kinase targets .

Resolving Data Contradictions

Q: How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed? A: Apply iterative validation:

  • Repetition: Re-run experiments under identical conditions.
  • Cross-validation: Compare with DFT-calculated NMR shifts (Gaussian 09, B3LYP/6-31G* basis set).
  • Peer review: Consult crystallographic databases (CCDC) for analogous structures .

Analytical Method Development

Q: Which spectroscopic techniques are most effective for quantifying this compound in complex mixtures? A:

  • UV-Vis: Measure λmax at 270–290 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
  • HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
  • Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]<sup>+</sup> at m/z 290) .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound? A:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air.
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Crystallization Challenges

Q: Why does this compound form polymorphs, and how can this be controlled? A: Polymorphism arises from flexible packing modes. Mitigation strategies:

  • Use antisolvent crystallization (e.g., add hexane to DMF solution).
  • Seed with pre-characterized crystals to guide lattice formation .

Validating Biological Activity

Q: How can structure-activity relationships (SAR) be established for benzothiazole derivatives? A:

  • Analog Synthesis: Modify substituents (e.g., replace iodine with Br/Cl) and test bioactivity.
  • Statistical Analysis: Use PCA or PLS regression to correlate electronic parameters (Hammett σ) with IC₅₀ values .

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